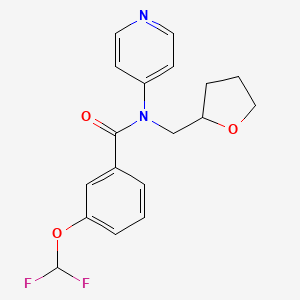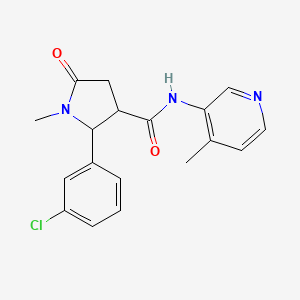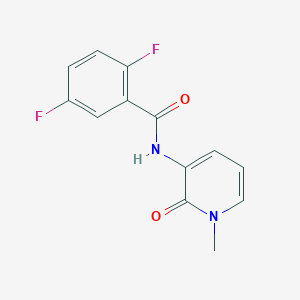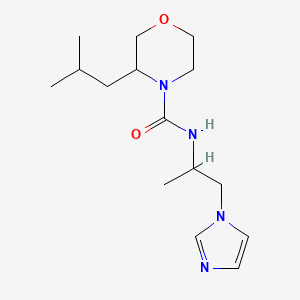
3-(2-Methylpropyl)-4-methylsulfonylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)-4-methylsulfonylmorpholine, also known as Ro 64-0802, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain sensation, appetite, mood, and immune function.
作用機序
The primary mechanism of action of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 3-(2-Methylpropyl)-4-methylsulfonylmorpholine increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. This activation leads to the modulation of various physiological processes, including pain sensation, inflammation, and mood.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, 3-(2-Methylpropyl)-4-methylsulfonylmorpholine has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of 2-AG. This inhibition leads to the accumulation of 2-AG, which further enhances the activation of cannabinoid receptors. 3-(2-Methylpropyl)-4-methylsulfonylmorpholine has also been shown to increase the levels of the neuropeptide oxytocin, which is involved in social bonding and stress regulation.
実験室実験の利点と制限
One of the main advantages of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is its high selectivity for FAAH and its ability to increase the levels of endocannabinoids without affecting other neurotransmitter systems. This selectivity makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, one of the limitations of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the research on 3-(2-Methylpropyl)-4-methylsulfonylmorpholine. One direction is to investigate its potential in the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its effects on the immune system and its potential in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine and its interactions with other neurotransmitter systems. Finally, the development of more potent and selective inhibitors of FAAH and MAGL may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
3-(2-Methylpropyl)-4-methylsulfonylmorpholine is a potent and selective inhibitor of FAAH, which plays a crucial role in the endocannabinoid system. It has been extensively studied for its potential therapeutic applications, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Its selectivity and ability to increase the levels of endocannabinoids make it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine involves the reaction of 4-methylsulfonylbenzoyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The chemical structure of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is shown in Figure 1.
科学的研究の応用
3-(2-Methylpropyl)-4-methylsulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. It has also been investigated for its potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
3-(2-methylpropyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-8(2)6-9-7-13-5-4-10(9)14(3,11)12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZKCIWYOFZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-methylsulfonylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)




![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)

![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)
